molecular formula C18H13N3O B4617928 5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

Cat. No.: B4617928
M. Wt: 287.3 g/mol
InChI Key: RQOBMJCVICUOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of phenyl, pyrrole, and oxadiazole rings

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an aromatic nitrile in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl/pyrrole compounds.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole involves its interaction with cellular targets, leading to disruption of cellular processes. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-oxadiazole: Lacks the pyrrole ring, which may reduce its biological activity.

    3-(4-Pyrrol-1-ylphenyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern, leading to variations in activity.

    5-Phenyl-1,2,4-oxadiazole: Lacks the pyrrole ring, potentially less active in certain applications.

Uniqueness

5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole is unique due to the presence of both phenyl and pyrrole rings, which contribute to its diverse biological activities. The combination of these rings in the oxadiazole framework enhances its potential as a multifunctional compound in various scientific and industrial applications.

Properties

IUPAC Name

5-phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-6-15(7-3-1)18-19-17(20-22-18)14-8-10-16(11-9-14)21-12-4-5-13-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBMJCVICUOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-Phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.